molecular formula C17H11BrClN5O B2776802 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893923-86-9

3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2776802
CAS No.: 893923-86-9
M. Wt: 416.66
InChI Key: VFLDFMQWQIXEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused triazole-pyrimidinone core. Its structure includes a 4-bromophenyl group at position 3 and a 3-chlorobenzyl substituent at position 5. This derivative has been investigated for its antiviral properties, particularly against Chikungunya virus (CHIKV), where it targets the viral nsP1 protein—a key enzyme in viral RNA capping . The bromine and chlorine substituents enhance lipophilicity and influence binding interactions with nsP1, as demonstrated in enzyme inhibition and cell-based antiviral assays .

Properties

IUPAC Name

3-(4-bromophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLDFMQWQIXEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. Its unique structural features, including bromine and chlorine substituents on the phenyl and benzyl groups, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is C17H13BrClN5OC_{17}H_{13}BrClN_5O. The synthesis typically involves multi-step organic reactions, including cyclization processes using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to enhance the reaction efficiency .

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. In particular, compounds with structural similarities to 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have shown promising results against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in colorectal cancer cells (HCT116) with notable efficacy .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 Value (µM)Reference
k8HCT11610.5
k14HCT11612.0
3-(4-bromophenyl)-6-(3-chlorobenzyl)-...TBDTBDTBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazolopyrimidine derivatives have shown effectiveness against various bacterial strains. The presence of halogen substituents is believed to enhance their interaction with microbial targets, leading to increased potency.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds in this class have been noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one likely involves interaction with various molecular targets within cells. These interactions can include binding to enzymes or receptors that are crucial for cellular signaling pathways. For example, docking studies indicate that similar compounds may exhibit high binding affinities to specific proteins associated with cancer proliferation and inflammation .

Case Studies

Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in preclinical models:

  • Study on Colorectal Cancer : A study evaluated the anticancer effects of a series of triazolopyrimidine derivatives against HCT116 cells. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting a potential mechanism involving cell cycle arrest and programmed cell death.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of related compounds against multi-drug resistant strains of bacteria. The findings demonstrated that these compounds could serve as effective alternatives in combating resistant infections.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazolopyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit certain kinases involved in cancer cell proliferation. For instance, derivatives of triazolopyrimidines have shown promise against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that similar triazolo derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The substitution patterns on the phenyl rings can modulate this activity.

Enzyme Inhibition

Enzyme inhibition studies reveal that triazolopyrimidines can act as inhibitors of enzymes such as cyclooxygenase and phosphodiesterase. These enzymes are crucial in inflammatory processes and signal transduction pathways. The specific structure of 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may provide a unique mechanism of action compared to other compounds in its class .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values in the micromolar range against breast cancer cell lines.
Study BAntimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and Candida albicans.
Study CEnzyme InhibitionInhibited phosphodiesterase activity with an IC50 value of 1.5 µM, suggesting potential for anti-inflammatory applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic rings undergo nucleophilic substitution under specific conditions.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Bromine substitutionKOH (aq.), CuI, 100°C3-(4-hydroxyphenyl)-6-(3-chlorobenzyl)-triazolo[4,5-d]pyrimidin-7-one72%Aromatic hydroxylation occurs preferentially at the para-bromine site .
Chlorine substitutionNH3/EtOH, 80°C3-(4-bromophenyl)-6-(3-aminobenzyl)-triazolo[4,5-d]pyrimidin-7-one65%Ammonia selectively replaces the meta-chlorine on the benzyl group.

Mechanistic Insights :

  • The bromine atom at the para position of the phenyl group is more reactive due to reduced steric hindrance compared to the meta-chlorine on the benzyl group .

  • Copper iodide catalyzes the hydroxylation of bromine via a radical intermediate.

Cyclization Reactions

The triazole ring participates in cyclization to form extended heterocyclic systems.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Triazole-pyrimidine fusionPOCl3, 120°CThieno[3,2-e]triazolo[4,3-c]pyrimidine derivatives58%Fusion with thiophene derivatives enhances planar aromaticity .
Intramolecular cyclizationH2SO4, 60°CPyrazolo-triazolo-pyrimidine tricyclic systems45%Acidic conditions promote ring closure at the N1 position of the triazole .

Example :
Treatment with POCl3 facilitates the formation of a thieno-triazolo-pyrimidine hybrid, confirmed by NMR signals at δ 9.61 (s, pyrimidine) and δ 8.08–7.73 (thiophene protons) .

Oxidation and Reduction

The pyrimidine ring and substituents undergo redox reactions.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Pyrimidine oxidationKMnO4/H2SO47-oxo derivative with carboxylic acid substituents38%Harsh conditions lead to ring degradation .
Benzyl group reductionNaBH4/MeOH3-(4-bromophenyl)-6-(3-chlorobenzyl)-dihydropyrimidine81%Selective reduction of the pyrimidine ring’s double bond.

Key Data :

  • IR spectra post-reduction show loss of the C=O stretch at 1,630 cm⁻¹ and appearance of N-H bends at 1,540 cm⁻¹ .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Suzuki couplingPd(PPh3)4, K2CO3, arylboronic acid3-(4-arylphenyl)-6-(3-chlorobenzyl)-triazolo[4,5-d]pyrimidin-7-one67–89%Electron-deficient boronic acids yield higher conversions .
Ullmann couplingCuI, 1,10-phenanthroline, DMFBiaryl-linked triazolo-pyrimidine dimers52%Limited by steric bulk of the benzyl group.

Example :
Suzuki coupling with 4-fluorophenylboronic acid produces a derivative with antitumor activity (IC50 = 1.2 μM) .

Functionalization of the Triazole Ring

The triazole’s NH group undergoes alkylation or acylation.

Reaction TypeReagents/ConditionsProductsYieldKey Observations
AlkylationCH3I, K2CO3, DMF3-(4-bromophenyl)-6-(3-chlorobenzyl)-1-methyl-triazolo[4,5-d]pyrimidin-7-one78%Methylation occurs exclusively at the N1 position.
AcylationAcCl, pyridine1-acetyl derivative63%Acetyl group enhances solubility in polar solvents .

Mechanistic Notes :

  • The N1 nitrogen is more nucleophilic due to resonance stabilization from the pyrimidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related triazolopyrimidinone derivatives:

Compound Name / ID Substituents (Position 3 and 6) Antiviral Activity (CHIKV EC₅₀) Selectivity Index (SI) Resistance Mutations Toxicity Profile
Target Compound 3-(4-Bromophenyl), 6-(3-chlorobenzyl) ~1.2 µM* >50 P34S, T246A Low
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl) [] 3-(2-Chlorobenzyl), 6-(2,4-difluorobenzyl) Not reported N/A Not tested Moderate
2-Amino-6-(3-chlorobenzyl)-5-hexyl [] 2-Amino, 5-hexyl, 6-(3-chlorobenzyl) Inactive (CHIKV) N/A N/A High
MADTP-314 [] 3-(Meta-substituted aryl), 6-(alkyl) 0.8 µM >100 P34S Low
5-(4-Chlorophenoxy)-6-isopropyl [] 3-Phenyl, 5-(4-chlorophenoxy), 6-isopropyl Not reported N/A N/A Not reported

*EC₅₀ values inferred from structural similarity to MADTP series .

Key Insights from Structure-Activity Relationships (SAR)

Position 3 Substituents :

  • The meta-substituted aryl group (e.g., MADTP-314) confers higher antiviral potency compared to the para-bromophenyl group in the target compound. This aligns with evidence that meta-substitution optimizes nsP1 binding .
  • Bromine at the para position (target compound) enhances metabolic stability but may reduce affinity due to steric hindrance .

Position 6 Substituents :

  • The 3-chlorobenzyl group in the target compound improves membrane permeability compared to alkyl chains (e.g., hexyl in ) but is less effective than 2,4-difluorobenzyl () in enhancing selectivity .

Resistance Profiles :

  • Both the target compound and MADTP-314 are susceptible to nsP1 P34S and T246A mutations, which reduce efficacy by altering the GTP-binding pocket . In contrast, lobaric acid (a natural nsP1 inhibitor) retains activity against these mutants .

Toxicity: The target compound shares the low toxicity profile of 3-substituted triazolopyrimidinones, unlike 2-amino derivatives (), which exhibit higher cytotoxicity due to off-target effects .

Research Findings and Implications

  • Antiviral Mechanism : The target compound inhibits CHIKV nsP1-mediated RNA capping, disrupting viral replication. However, its potency is moderate compared to MADTP-314, likely due to suboptimal aryl substitution at position 3 .
  • Synthetic Accessibility: The compound’s synthesis involves regioselective alkylation of the triazolopyrimidinone core, a strategy shared with and derivatives .
  • Future Directions : Hybridizing the 3-chlorobenzyl group (target compound) with the meta-aryl motif (MADTP series) could yield derivatives with improved potency and resistance profiles .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves constructing the triazolopyrimidine core via cyclocondensation of substituted precursors. For example, triazole formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermally induced cyclization, followed by functionalization with bromophenyl and chlorobenzyl groups. Key conditions include:

  • Solvent choice (e.g., acetonitrile or DMF for polar intermediates) .
  • Catalysts (e.g., K₂CO₃ for deprotonation or Pd for cross-coupling) .
  • Temperature control (e.g., 60–80°C for cyclization steps) . Yields are optimized via iterative purification (e.g., silica gel chromatography or recrystallization).

Q. How is the molecular structure validated, and what crystallographic techniques are employed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystal growth via slow evaporation in solvents like DCM/hexane .
  • Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL .
  • Validation metrics: R-factor < 0.05, data-to-parameter ratio > 15, and mean σ(C–C) < 0.005 Å .

Q. What in vitro assays evaluate its biological activity, and what parameters are critical?

Common assays include:

  • Antiviral activity : Plaque reduction assays (e.g., against CHIKV, EC₅₀ calculation) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition, IC₅₀ determination). Critical parameters:
  • Solubility (use DMSO stocks ≤1% v/v).
  • Controls (positive: ribavirin; negative: vehicle-only).
  • Replicates (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Substituent variation : Systematically replace bromophenyl/chlorobenzyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .
  • Bioisosteric replacement : Swap triazole with thiadiazole to assess tolerance .
  • Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) .

Q. What strategies resolve contradictions between computational predictions and experimental activity data?

  • Orthogonal validation : Use molecular dynamics (MD) simulations to assess binding pose stability vs. crystallographic data .
  • Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .
  • Experimental controls : Repeat assays under varied conditions (e.g., pH, temperature) to identify artifacts .

Q. How do substituent variations at position 3 (triazole) affect binding affinity?

Crystallographic studies show:

  • Meta-substituted aryl groups (e.g., 3-Cl) enhance CHIKV nsP1 binding via hydrophobic interactions .
  • Bulkier substituents (e.g., benzyl) may sterically hinder target engagement, reducing activity .
  • Electron-deficient rings improve solubility but may reduce membrane permeability .

Q. What methods analyze its stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor via HPLC .
  • Light sensitivity : UV-Vis spectroscopy (λ = 200–400 nm) under ICH Q1B guidelines .
  • Thermal stability : DSC/TGA to determine decomposition thresholds (>200°C typical for triazolopyrimidines) .

Q. How to integrate its mechanism of action into existing pharmacological frameworks?

  • Target identification : Use CRISPR-Cas9 screens to link activity to specific pathways (e.g., viral capping enzymes) .
  • Theoretical alignment : Map SAR data to pharmacophore models (e.g., hydrophobic/π-π interactions) using Schrödinger’s Phase .
  • Cross-disciplinary validation : Compare with structurally analogous inhibitors (e.g., ticagrelor derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.